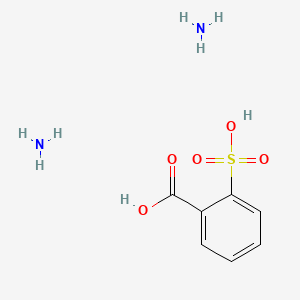
azane;2-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2-sulfobenzoic acid is an organic compound with the molecular formula C7H6O5S. It is known for its strong acidic properties and is soluble in both water and organic solvents. This compound is often used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing azane;2-sulfobenzoic acid involves the sulfonation of benzoic acid. The process typically starts with benzoic acid reacting with concentrated sulfuric acid to form benzoic acid sulfonyl chloride. This intermediate is then hydrolyzed with water to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;2-sulfobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzoic acids .
Scientific Research Applications
Azane;2-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of azane;2-sulfobenzoic acid involves its ability to donate protons due to its strong acidic nature. This property allows it to participate in various chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the carboxylic acid group.
Sulfanilic acid: Contains both sulfonic and amino groups but differs in the position of functional groups.
Saccharin: A sulfonamide derivative with a similar sulfonic acid group but used primarily as an artificial sweetener.
Uniqueness
Azane;2-sulfobenzoic acid is unique due to its combination of sulfonic and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications .
Properties
CAS No. |
22895-07-4 |
|---|---|
Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
azane;2-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O5S.2H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);2*1H3 |
InChI Key |
HYTQXUAMMSMMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N.N |
Related CAS |
632-25-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


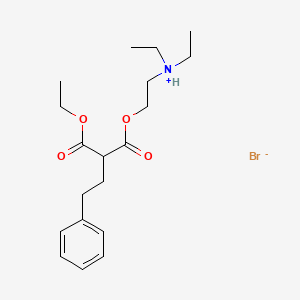

![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
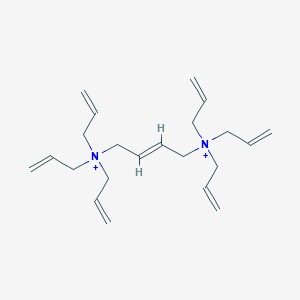
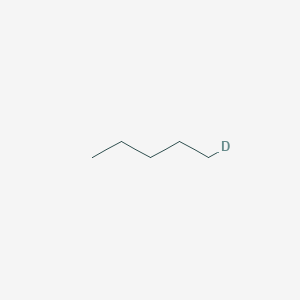
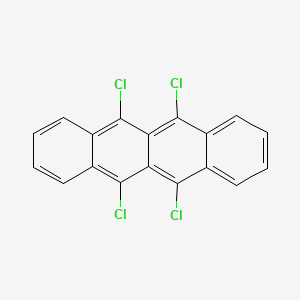
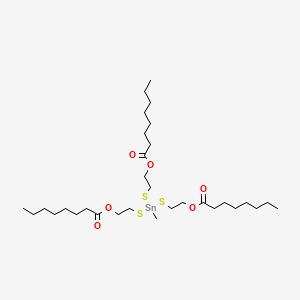
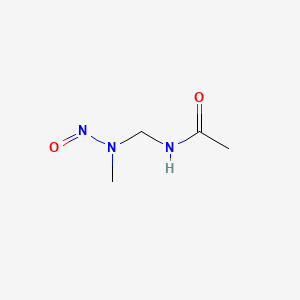
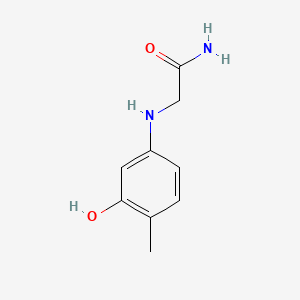
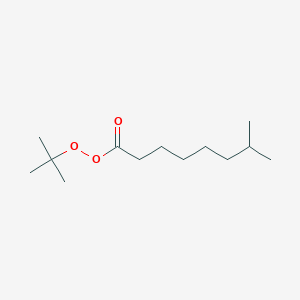
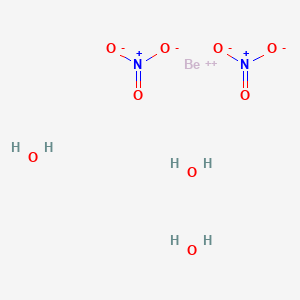
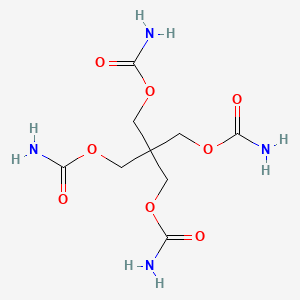
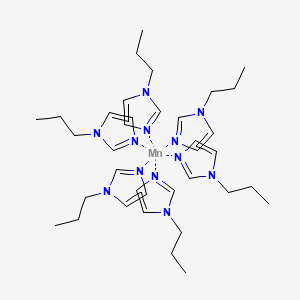
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
